Azetidine, 2-methyl-1-(p-tolylsulfonyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- A facile synthesis of 2-substituted azetidines includes anodic acetoxylation of 1-(p-tolylsulfonyl)azetidine and subsequent nucleophilic substitution (Shono et al., 1988).

- Palladium-catalyzed intramolecular amination of C-H bonds is another efficient method for synthesizing azetidine (He et al., 2012).

Molecular Structure Analysis

- High-resolution NMR spectroscopy and X-ray diffraction analysis provide insights into the molecular structure of azetidine derivatives (Liberek et al., 2005).

Chemical Reactions and Properties

- Azetidine derivatives undergo various chemical reactions, including anionic ring-opening polymerization to produce linear poly(trimethylenimine) (Reisman et al., 2018).

- Solid–solid and solid–vapor reactions of azetidine derivatives with iodine form (p-tolylsulfonyl)naphthalene derivatives under solvent-free conditions (Matsumoto et al., 2003).

Physical Properties Analysis

- The physical properties of azetidine derivatives can be characterized using techniques like NMR spectroscopy, which also helps in understanding the influence of O-protective groups on the chemical shift of adjacent atoms (Liberek et al., 2005).

Chemical Properties Analysis

- Azetidine derivatives display a variety of chemical properties, such as reactivity ratios in polymerization processes, which are instrumental in synthesizing polymers of controlled molecular weight (Reisman et al., 2018).

- The stereochemistry and reactivity of azetidine derivatives in various chemical reactions, including aziridination, can be studied for understanding their chemical properties (Midura, 2007).

Safety And Hazards

将来の方向性

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Finally, recent examples of using azetidines as motifs in drug discovery, polymerization and chiral templates are discussed .

特性

IUPAC Name |

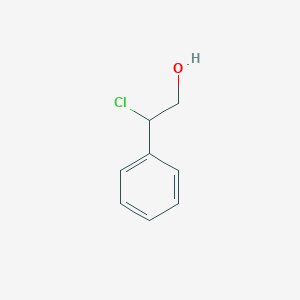

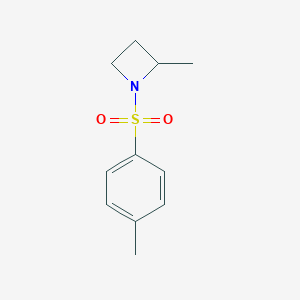

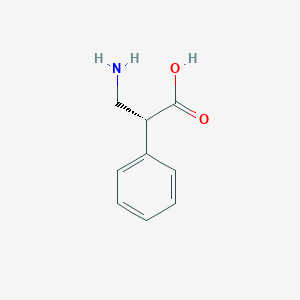

2-methyl-1-(4-methylphenyl)sulfonylazetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-9-3-5-11(6-4-9)15(13,14)12-8-7-10(12)2/h3-6,10H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQQJOLVFQMWPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

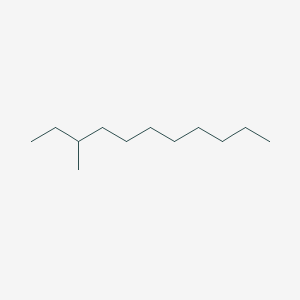

CC1CCN1S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340240 |

Source

|

| Record name | Azetidine, 2-methyl-1-(p-tolylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azetidine, 2-methyl-1-(p-tolylsulfonyl)- | |

CAS RN |

13595-47-6 |

Source

|

| Record name | Azetidine, 2-methyl-1-(p-tolylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate](/img/structure/B86299.png)